N,N-bis(methoxycarbonyl)valine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO6 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-5(2)6(7(11)12)10(8(13)15-3)9(14)16-4/h5-6H,1-4H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
VVPDGGOGQXQSMA-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)O)N(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n Bis Methoxycarbonyl Valine
Direct Acylation Routes for N,N-bis(methoxycarbonyl)valine
Direct acylation of the primary amine of valine with two equivalents of a methoxycarbonylating agent is a theoretical approach to this compound. This method would involve the exhaustive acylation of the nitrogen atom in a single procedural sequence.
Optimization of Reaction Conditions and Reagent Stoichiometry
The direct synthesis of this compound from L-valine would necessitate carefully optimized conditions to favor diacylation over monoacylation. Key parameters for optimization would include the choice of acylating agent, base, solvent, and temperature.
A plausible acylating agent is methyl chloroformate, a common reagent for introducing the methoxycarbonyl group. The reaction would likely require at least two stoichiometric equivalents of methyl chloroformate to ensure complete diacylation. The choice and stoichiometry of the base are critical. A non-nucleophilic organic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), would be employed to scavenge the hydrochloric acid byproduct generated during the acylation. An excess of the base may be required to drive the reaction to completion.
The solvent system would need to be inert to the reactants and capable of dissolving both the starting amino acid and the intermediates. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) would be suitable candidates. Temperature control is another crucial factor; initial reactions may be conducted at low temperatures (e.g., 0 °C) to manage the exothermic nature of the acylation, followed by a gradual warming to room temperature or gentle heating to ensure the second acylation step proceeds.
A hypothetical reaction scheme is presented below:
L-Valine + 2 CH₃OCOCl + Base → this compound + Base·HCl
A data table outlining hypothetical optimization parameters for this direct acylation is provided below.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Desired Outcome |
| Reagent Ratio (Valine:MeOCOCl:Base) | 1 : 2.2 : 2.5 | 1 : 2.5 : 3.0 | 1 : 3.0 : 3.5 | High yield of diacylated product |
| Base | Triethylamine | DIPEA | N-Methylmorpholine | Minimal side reactions |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Good solubility, inertness |
| Temperature (°C) | 0 to 25 | -10 to 20 | 25 | Controlled reactivity |
| Reaction Time (h) | 12 | 24 | 48 | Complete conversion |
Chemo- and Regioselective Synthesis Approaches
The primary challenge in the direct synthesis of this compound is achieving N,N-diacylation without promoting O-acylation of the carboxylate group. The inherent nucleophilicity of both the amino and carboxylate groups of the valine starting material requires a chemoselective approach.
Under basic conditions, the amino group is generally more nucleophilic than the carboxylate anion, favoring N-acylation. However, the formation of a mixed anhydride (B1165640) by reaction of the carboxylate with methyl chloroformate is a potential side reaction. To enhance N,N-diacylation selectivity, one strategy involves the protection of the carboxylic acid functional group as an ester (e.g., methyl or ethyl ester) prior to the acylation reaction. This would be followed by the diacylation of the amino group and subsequent deprotection of the ester to yield the desired product. This multi-step approach, while not strictly a direct one-pot synthesis, ensures high chemoselectivity.
Regioselectivity is inherently addressed in this case as there is only one primary amine for acylation.
Advanced Strategies for Enhanced Yield and Purity
To improve the yield and purity of this compound from a direct acylation approach, advanced methodologies could be employed. The use of more reactive acylating agents, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) followed by a different second acylation, is a common strategy in amino acid chemistry, although this would lead to a mixed diacyl product. For the specific target compound, using an excess of methyl chloroformate under carefully controlled pH conditions in a biphasic system (e.g., Schotten-Baumann conditions) could enhance the reaction rate and minimize side reactions.
Purification would likely involve an aqueous workup to remove the base hydrochloride salt and any water-soluble byproducts. This would be followed by extraction of the product into an organic solvent. Final purification could be achieved through column chromatography on silica (B1680970) gel, using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate the desired N,N-diacylated product from any remaining N-monoacylated intermediate and other impurities.
Indirect Synthetic Pathways to this compound and Analogs
Indirect routes to this compound and its analogs often proceed through stable, isolable intermediates, offering better control over the reaction.
Derivatization from N-mono(methoxycarbonyl)valine Intermediates
The synthesis of this compound has been documented as a side reaction during peptide coupling studies, providing a viable, albeit unintentional, indirect synthetic route. cdnsciencepub.com Specifically, the formation of N,N-dimethoxycarbonylvaline was observed during the aminolysis of the mixed anhydride of N-methoxycarbonylvaline. cdnsciencepub.com
This reaction occurs when N-methoxycarbonyl-L-valine is activated with methyl chloroformate in the presence of a base to form a mixed anhydride. While the intended reaction is the nucleophilic attack of an amino acid anion at the valine's activated carbonyl group to form a peptide bond, a competing reaction can take place. This side reaction involves the deprotonation of the urethane (B1682113) nitrogen of N-methoxycarbonylvaline, followed by an intramolecular acylation by the carbonate portion of the mixed anhydride. This rearrangement leads to the formation of this compound.
A study reported that this side reaction yielded 20% of N,N-dimethoxycarbonylvaline when the mixed anhydride of N-methoxycarbonylvaline was reacted with an amino acid anion in aqueous N,N-dimethylformamide (DMF). cdnsciencepub.com The amount of this side product was noted to be significantly higher for the sterically hindered valine residue compared to leucine. cdnsciencepub.com
The reaction sequence is as follows:
Formation of the mono-acylated intermediate: L-Valine is reacted with one equivalent of methyl chloroformate in the presence of a base to yield N-methoxycarbonyl-L-valine.
Formation of the mixed anhydride and rearrangement: The N-methoxycarbonyl-L-valine is then reacted with another equivalent of methyl chloroformate to form a mixed anhydride. In the presence of a nucleophile in aqueous DMF, this intermediate can rearrange to form this compound. cdnsciencepub.com
The table below summarizes the observed yield of this side reaction.
| Starting Material | Activating Agent | Nucleophile/Solvent System | Product | Reported Yield | Reference |
| N-methoxycarbonylvaline | Methyl Chloroformate | Amino acid anion in aq. DMF | N,N-dimethoxycarbonylvaline | 20% | cdnsciencepub.com |
Multicomponent Reactions Incorporating Valine and Methoxycarbonyl Units
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. While no specific MCR has been reported for the direct synthesis of this compound, it is conceivable that such a reaction could be designed.
A hypothetical MCR could involve L-valine, two equivalents of a methoxycarbonyl source, and a coupling agent in a one-pot procedure. However, controlling the chemoselectivity to achieve N,N-diacylation without other side reactions would be a significant challenge.
More established MCRs, such as the Ugi or Passerini reactions, are widely used to generate N-acylated amino acid derivatives, but typically result in more complex structures than the target compound. For instance, a copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters, acetonitrile, and carboxylic acids has been developed to afford β-trifluoromethyl N,N-diacyl-β-amino esters, demonstrating the feasibility of synthesizing N,N-diacyl amino acid derivatives via MCRs. nih.govnih.gov This suggests that with further research, a tailored MCR could potentially be developed for the synthesis of this compound analogs.
Transformations of this compound
The chemical utility of this compound is primarily defined by the reactivity of its protecting groups and its carboxylic acid function. The transformations of this compound are centered on the selective removal of the methoxycarbonyl (Moc) groups and the subsequent functionalization of the revealed amine or the existing carboxyl group.
Selective Deprotection Strategies
The presence of two carbamate (B1207046) protecting groups on the nitrogen atom of valine presents a unique challenge and opportunity for selective deprotection. While specific literature detailing the deprotection of this compound is limited, strategies can be inferred from the known chemistry of other N,N-diprotected amino acids and alkoxycarbonyl protecting groups. highfine.comresearchgate.netcsic.es The primary goals are either the selective removal of one Moc group to yield N-(methoxycarbonyl)valine or the removal of both groups to liberate the free amino acid.
The stability of carbamate protecting groups is well-documented, with their lability being intermediate between the highly acid-sensitive tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. highfine.com The selective cleavage of one of two identical protecting groups from a single atom is inherently challenging and relies on subtle differences in reactivity, often achieved under carefully controlled stoichiometric or catalytic conditions.
Research on analogous N,N-diprotected systems, such as N-Boc,N-Cbz or N-Boc,N-Tosyl amino acids, has shown that Lewis acids can facilitate the selective removal of the more acid-labile Boc group. csic.esresearchgate.net Iron(III) salts, for instance, have been demonstrated as effective catalysts for the selective deprotection of N-Boc groups in N,N'-diprotected amines and amino acids, leaving other groups like tosyl (Ts) or benzyloxycarbonyl (Cbz) intact. csic.es This suggests that a Lewis acid-catalyzed approach could potentially be optimized for the mono-deprotection of this compound, although the identical nature of the two Moc groups complicates selectivity.
A plausible strategy for mono-deprotection would involve the use of a sub-stoichiometric amount of a deprotecting agent under mild conditions to favor a single cleavage event. Complete deprotection to yield valine would likely require more forcing conditions, such as stronger acid or base treatment, or different methodologies altogether.
| Deprotection Goal | Potential Reagent Class | Rationale / Analogous Reaction | Expected Product |
| Selective Mono-Deprotection | Lewis Acids (e.g., FeCl₃, ZnCl₂) | Catalytic cleavage of one carbamate group, based on protocols for other N,N-diprotected amino acids. csic.esresearchgate.net | N-(methoxycarbonyl)valine |
| Complete Deprotection | Strong Acid (e.g., HBr/AcOH) | Standard, though harsh, conditions for carbamate cleavage. highfine.com | Valine |
| Complete Deprotection | Nucleophilic Reagents | Certain nucleophiles can cleave carbamates under specific conditions. organic-chemistry.org | Valine |
Further Functionalization at the Carboxyl or Side-Chain Positions
Functionalization of the this compound scaffold typically follows a selective mono-deprotection step, yielding N-(methoxycarbonyl)valine. This intermediate, possessing a single N-protecting group and a free carboxylic acid, is a valuable building block for peptide synthesis and the creation of other amide or ester derivatives. sci-hub.sechemsrc.com The isopropyl side-chain is generally inert to further functionalization under standard conditions.
Amide Bond Formation:
The most common transformation is the activation of the carboxyl group to facilitate amide bond formation (peptide coupling). This involves reacting N-(methoxycarbonyl)valine with an amine in the presence of a coupling reagent. A wide array of modern coupling reagents can be employed to achieve high yields and minimize side reactions like racemization. nih.govuniurb.itbachem.com
The process begins with the activation of the carboxylic acid, which can be achieved through several classes of reagents:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxyl group to form a highly reactive O-acylisourea intermediate. nih.govpeptide.comfishersci.co.uk To suppress racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com
Onium Salts (Aminium/Uronium & Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid coupling. bachem.compeptide.comacs.org These are frequently used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net
Mixed Anhydrides: Activation can also be achieved by forming a mixed anhydride, for example, using isobutyl chloroformate (IBCF). sci-hub.se
A study involving the synthesis of pharmaceutical intermediates demonstrated the coupling between N-(methoxycarbonyl)-L-tert-leucine and a diamine using TPTU (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate) as the activating agent, highlighting the utility of N-Moc amino acids in complex molecule synthesis. sci-hub.se
Esterification:
The carboxyl group of N-(methoxycarbonyl)valine can also be converted to an ester. This is typically accomplished through acid-catalyzed esterification (e.g., using methanolic HCl) or by using coupling reagents in the presence of an alcohol and a suitable catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP). peptide.com
| Reagent Class | Specific Examples | Additive/Base | Application |
| Carbodiimides | EDC, DCC, DIC peptide.com | HOBt, DMAP nih.gov | Amide & Ester Formation |
| Aminium/Uronium Salts | HATU, HBTU, COMU acs.org | DIPEA, NMM bachem.com | Amide Bond Formation |
| Phosphonium Salts | PyBOP, BOP bachem.compeptide.com | DIPEA, NMM bachem.com | Amide Bond Formation |
| Mixed Anhydrides | Isobutyl chloroformate (IBCF) sci-hub.se | NMM sci-hub.se | Amide Bond Formation |
Mechanistic Investigations of N,n Bis Methoxycarbonyl Valine Reactivity
Elucidation of Reaction Mechanisms
The dual methoxycarbonyl substitution on the amino group of valine creates a unique electronic environment that dictates its participation in both nucleophilic and electrophilic pathways.
Nucleophilic Pathways:
The nitrogen atom in N,N-bis(methoxycarbonyl)valine is significantly less nucleophilic than that of a free amino acid or even a mono-N-acylated amino acid. This is due to the strong electron-withdrawing nature of the two carbonyl groups, which delocalize the nitrogen's lone pair of electrons through resonance. Consequently, direct nucleophilic attack by the nitrogen atom is generally disfavored.
Electrophilic Pathways:
This compound can be converted into an electrophilic species through activation of its carboxylic acid group. Common activating agents used in peptide synthesis, such as carbodiimides, can transform the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an incoming amino group of another amino acid, leading to peptide bond formation.
Furthermore, the carbonyl carbons of the methoxycarbonyl groups themselves possess electrophilic character and can potentially react with strong nucleophiles, although this is less common under typical reaction conditions.
The N,N-diacylated moiety plays a crucial role in the reaction dynamics of this compound. Its primary functions include:
Protection of the Amino Group: The two methoxycarbonyl groups effectively protect the amino group from unwanted side reactions, such as self-condensation or reaction with electrophiles. This protection is a cornerstone of its application in controlled peptide synthesis.
Modulation of Reactivity: By withdrawing electron density from the nitrogen atom, the diacyl moiety significantly reduces its nucleophilicity. This electronic effect is critical in preventing side reactions and directing the course of a desired transformation.
Influence on Conformation: The steric bulk of the N,N-bis(methoxycarbonyl) group can influence the conformational preferences of the valine residue, which in turn can affect the stereochemical outcome of reactions at the alpha-carbon.
Stereochemical Considerations and Control
The stereochemical integrity of the alpha-carbon is of paramount importance in the reactions of amino acids. The N,N-bis(methoxycarbonyl) protecting group plays a significant role in influencing the stereochemical course of reactions involving the chiral center of the valine residue.
In reactions involving the activation of the carboxyl group for peptide bond formation, there is a risk of racemization at the alpha-carbon. The mechanism of racemization often involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. The presence of the N,N-diacylated moiety can influence the rate of formation and subsequent reactivity of this intermediate. While N-acyl protecting groups can be susceptible to racemization, the specific nature of the N,N-bis(methoxycarbonyl) group can, under certain conditions, help to suppress this process by disfavoring the formation of the planar enolate precursor to the oxazolone. However, the choice of coupling reagents and reaction conditions is critical in maintaining the stereochemical purity of the product. peptide.com
The steric and electronic properties of the N,N-bis(methoxycarbonyl) group can be exploited to achieve high levels of stereoselectivity in reactions. For instance, in asymmetric synthesis, this protecting group can act as a chiral auxiliary or influence the facial selectivity of an incoming reagent towards the alpha-carbon. The defined conformational bias imposed by the bulky protecting group can create a steric environment that favors the formation of one stereoisomer over another.
The following table summarizes the potential stereochemical outcomes in reactions involving this compound:
| Reaction Type | Potential Stereochemical Outcome | Factors Influencing Stereoselectivity |
| Peptide Coupling | High retention of configuration | Choice of coupling reagent, solvent, temperature, absence of strong base |
| Enolate Alkylation | Variable | Nature of the electrophile, reaction temperature, metal counterion |
| Reduction of Carboxyl Group | Generally high retention | Choice of reducing agent |
Kinetic and Thermodynamic Profiling of this compound Reactions
The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing synthetic protocols. While specific data for this compound are not extensively reported, general principles from related N-acylated amino acid systems can provide valuable insights.
The rate of reactions, such as peptide coupling, is dependent on several factors, including the concentration of reactants, the nature of the solvent, and the temperature. The activation energy for the reaction is influenced by the stability of the transition state, which in turn is affected by the electronic and steric properties of the N,N-bis(methoxycarbonyl) group.
The thermodynamic stability of this compound is a key consideration in its synthesis and storage. The diacylated structure is generally stable under neutral and mildly acidic conditions but can be susceptible to hydrolysis under strong basic conditions.
A hypothetical kinetic profile for the hydrolysis of the ester or amide bond in a derivative of this compound can be considered. The rate of hydrolysis would likely follow pseudo-first-order kinetics under conditions where the concentration of one reactant (e.g., water or hydroxide) is in large excess.
Below is a representative table of hypothetical kinetic data for a reaction involving an N,N-diacylated amino acid derivative, illustrating the type of information that would be sought in a detailed kinetic study.
| Reactant Concentration (M) | Initial Rate (M/s) | Rate Constant (k) |
| 0.01 | 1.5 x 10⁻⁵ | 1.5 x 10⁻³ s⁻¹ |
| 0.02 | 3.0 x 10⁻⁵ | 1.5 x 10⁻³ s⁻¹ |
| 0.03 | 4.5 x 10⁻⁵ | 1.5 x 10⁻³ s⁻¹ |
The current body of scientific literature does not appear to contain detailed studies focusing on the reaction kinetics and equilibrium of this particular compound. While research exists on related molecules such as L-valine and its derivatives, this information does not directly address the reactivity of the N,N-bis(methoxycarbonyl) substituted form. Therefore, the specific data required to populate the requested article sections on mechanistic investigations is unavailable.
N,n Bis Methoxycarbonyl Valine in Asymmetric Catalysis and Chiral Ligand Design
Development of N,N-bis(methoxycarbonyl)valine-Derived Chiral Ligands
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Amino acids, as readily available and structurally diverse chiral building blocks, have been extensively utilized in the design of such ligands. nus.edu.sg Among these, derivatives of the amino acid valine, such as this compound, have garnered attention for their potential in creating sterically and electronically tunable ligands.
Ligand Architecture and Steric/Electronic Modulation
The structure of this compound features a chiral backbone derived from L-valine, with the nitrogen atom protected by two methoxycarbonyl groups. This specific substitution pattern influences the steric and electronic properties of the resulting ligands. The bulky isopropyl group of the valine residue, in conjunction with the two methoxycarbonyl groups, creates a defined chiral pocket around a coordinated metal center.
The methoxycarbonyl groups are electron-withdrawing, which can modulate the electronic properties of the ligand and, consequently, the coordinated metal. This electronic tuning can influence the catalytic activity and selectivity of the resulting complex. nih.gov Furthermore, the ester functionalities of the methoxycarbonyl groups offer potential sites for further modification, allowing for the synthesis of a library of ligands with varied steric and electronic profiles. This modularity is a key advantage in the optimization of catalysts for specific asymmetric transformations.
Research into related N-protected amino acid ligands has shown that the nature of the protecting group plays a crucial role in the efficacy of the resulting catalyst. For instance, studies on other amino acid-derived ligands have demonstrated that systematic variation of the N-acyl group can lead to significant improvements in enantioselectivity. rsc.org This principle suggests that the methoxycarbonyl groups in this compound are critical determinants of its coordinating and stereodirecting abilities.
Coordination Chemistry with Transition Metals
The coordination of this compound-derived ligands to transition metals is a key aspect of their application in asymmetric catalysis. The ligand can coordinate to a metal center through the carboxylate group and potentially through the carbonyl oxygens of the methoxycarbonyl groups, acting as a bidentate or even tridentate ligand. The coordination mode will depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. nih.gov
The formation of stable chelate complexes with transition metals such as rhodium, iridium, palladium, and copper is a prerequisite for their use in catalysis. cuni.czdntb.gov.uamdpi.com The geometry of these complexes is dictated by the coordination preferences of the metal and the steric constraints imposed by the ligand. nih.govresearchgate.net For instance, with metals that favor square-planar or octahedral geometries, the chiral ligand will create a specific asymmetric environment around the metal, which is essential for enantioselective catalysis. researchgate.net
The electronic effects of the methoxycarbonyl groups can influence the Lewis acidity of the metal center, which is a critical parameter in many catalytic reactions. By withdrawing electron density from the metal, the ligand can enhance its electrophilicity, thereby activating the substrate for nucleophilic attack. This interplay between the ligand and the metal is fundamental to achieving high levels of catalytic activity and enantioselectivity. acs.org
Applications in Enantioselective Transformations
Ligands derived from this compound have the potential to be applied in a variety of enantioselective transformations, leveraging the chiral environment they create around a metal center.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, and the choice of ligand is critical for achieving high enantioselectivity. ethz.ch Chiral ligands derived from amino acids have been successfully employed in the asymmetric hydrogenation of various prochiral substrates, including olefins and ketones. beilstein-journals.orgacs.org
While specific data on the use of this compound in this context is not extensively detailed in the provided search results, the principles of related systems can be extrapolated. For example, iridium complexes with N,P ligands derived from amino acids have shown broad substrate scope in the hydrogenation of unfunctionalized olefins. beilstein-journals.org A hypothetical catalyst system using an this compound-derived ligand with a suitable transition metal, such as rhodium or iridium, could be effective in the enantioselective hydrogenation of prochiral alkenes. The steric bulk of the valine side chain and the electronic influence of the methoxycarbonyl groups would play a crucial role in differentiating the enantiotopic faces of the substrate.
Table 1: Representative Results for Asymmetric Hydrogenation with Amino Acid-Derived Ligands This table is illustrative and based on findings with related amino acid-derived ligands, as direct data for this compound was not available in the search results.
| Substrate | Catalyst/Ligand System (Hypothetical) | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(ligand)]BF4 | CH2Cl2 | 1 | 25 | >99 | >95 |
| Itaconic acid | [Ru(ligand)(OAc)2] | MeOH | 10 | 50 | >99 | >90 |
| Acetophenone | [Ir(ligand)(COD)Cl] | i-PrOH | 50 | 25 | >99 | >90 |
Chiral Induction in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a fundamental process in organic synthesis. sigmaaldrich.comscience.gov Asymmetric C-C bond formation allows for the construction of complex chiral molecules from simpler precursors. Chiral ligands are instrumental in controlling the stereochemistry of these reactions.
Ligands derived from amino acids have been used in a variety of enantioselective C-C bond-forming reactions, including Michael additions and aldol (B89426) reactions. mdpi.com The this compound ligand, when complexed to a suitable metal, could act as a chiral Lewis acid catalyst. This complex could coordinate to an electrophilic substrate, such as an α,β-unsaturated ketone, and direct the approach of a nucleophile to one of the enantiotopic faces of the molecule.
For instance, in a Michael addition reaction, the chiral catalyst would activate the Michael acceptor and provide a chiral environment for the addition of the nucleophile, leading to the formation of an enantioenriched product. The steric and electronic properties of the this compound ligand would be critical in achieving high levels of diastereoselectivity and enantioselectivity.
Table 2: Potential Applications in Asymmetric C-C Bond Formation This table is illustrative and based on the potential of this compound in well-established asymmetric reactions.
| Reaction Type | Electrophile | Nucleophile | Metal (Hypothetical) | Expected Outcome |
|---|---|---|---|---|
| Michael Addition | Cyclohexenone | Diethyl malonate | Cu(II) | High ee in the conjugate adduct |
| Aldol Reaction | Benzaldehyde | Acetone | Zn(II) | Enantioenriched aldol product |
| Allylic Alkylation | Cinnamyl acetate | Sodium malonate | Pd(0) | High ee in the alkylated product |
Enantioselective Addition and Cycloaddition Processes
Enantioselective cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful tools for the construction of cyclic molecules with multiple stereocenters. researchgate.netsioc-journal.cnoregonstate.edumdpi.comnih.gov Chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, are frequently used to catalyze these reactions.
A complex of a transition metal with an this compound-derived ligand could serve as such a chiral Lewis acid. In a Diels-Alder reaction between a prochiral diene and a dienophile, the chiral catalyst would coordinate to the dienophile, lowering its LUMO energy and shielding one of its faces, thereby directing the diene to attack from the less hindered side. This would result in the formation of a specific enantiomer of the cycloadduct.
Similarly, in 1,3-dipolar cycloadditions, the chiral catalyst could control the stereochemical outcome by coordinating to the dipolarophile. The well-defined chiral pocket created by the this compound ligand would be instrumental in achieving high levels of enantioselectivity in these complex transformations.
Mechanistic Insights into Chiral Induction
The transfer of chirality from a catalyst to a substrate is a complex process dictated by subtle energetic differences between diastereomeric transition states. Understanding the mechanism of this induction is paramount for the rational design of more efficient and selective catalysts. For ligands derived from N-protected amino acids, such as this compound, the stereochemical outcome is a result of a delicate interplay of steric and electronic factors within the catalyst-substrate complex.
Substrate-Catalyst Interactions and Transition State Analysis
The formation of a well-defined transition state is crucial for high enantioselectivity. In catalysis involving metal complexes of amino acid-derived ligands, the substrate coordinates to the metal center, bringing it into close proximity with the chiral ligand. The specific geometry of this ternary complex dictates the facial selectivity of the subsequent bond-forming step.
Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the structures of these transient species. For instance, in reactions catalyzed by iridium complexes, non-covalent interactions between the ligand and the substrate within the chiral pocket of the catalyst play a decisive role in stabilizing one transition state over the other. The chirality of the ligand creates a specific three-dimensional environment that preferentially accommodates the substrate in a single orientation to minimize steric clashes and maximize favorable interactions.
The nature of the protecting groups on the nitrogen atom of the amino acid ligand, in this case, the two methoxycarbonyl groups of this compound, significantly influences the steric and electronic environment around the metal center. These groups can dictate the conformational rigidity of the ligand and influence how the substrate approaches the catalytic site. For example, in palladium-catalyzed reactions, the ligand's structure can direct the insertion of a C-H bond, with the stereochemistry of the pre-transition state being a key determinant of the final product's configuration.
Factors Governing Enantioselectivity and Diastereoselectivity
The degree of enantioselectivity and diastereoselectivity achieved in a catalytic reaction is governed by a multitude of interconnected factors. The judicious modulation of these factors is key to optimizing a catalytic system.
Metal Center: The choice of the transition metal is critical, as it influences the coordination geometry, reactivity, and Lewis acidity of the catalyst. Different metals can lead to different substrate activation mechanisms and, consequently, different stereochemical outcomes even with the same chiral ligand.
Reaction Conditions: Temperature, solvent, and the presence of additives or counterions can have a profound impact on stereoselectivity. For example, a significant counterion effect has been observed in some reactions, where the nature of the counterion influences the relay of chiral information from the ligand to the substrate. In some cases, temperature can even lead to a reversal of diastereoselectivity, suggesting the involvement of different competing transition states.
Substrate Properties: The structure of the substrate itself plays a crucial role. Steric and electronic complementarity between the substrate and the chiral catalyst is essential for effective chiral recognition and high stereoselectivity. The presence of functional groups on the substrate can lead to secondary interactions with the catalyst, further influencing the geometry of the transition state.
The following table summarizes key factors influencing stereoselectivity in asymmetric catalysis with chiral ligands conceptually similar to this compound derivatives.
| Factor | Influence on Stereoselectivity |
| Ligand Backbone | The inherent chirality of the amino acid (e.g., L-valine) provides the primary source of asymmetry. |
| N-Protecting Groups | The size and electronic nature of the methoxycarbonyl groups impact the steric environment and conformational flexibility of the ligand. |
| Metal Ion | Determines the coordination geometry and reactivity of the catalytic complex. |
| Substrate Structure | Steric and electronic match with the catalyst's chiral pocket is crucial for effective recognition. |
| Solvent | Can influence the stability of the transition states and the solubility of the catalyst. |
| Temperature | Affects the energy difference between diastereomeric transition states; lower temperatures often lead to higher selectivity. |
| Counterions/Additives | Can participate in the transition state, affecting its structure and stability. |
N,n Bis Methoxycarbonyl Valine As a Chiral Building Block in Complex Molecular Synthesis
Utilization in the Construction of Advanced Organic Scaffolds
The inherent chirality and functional handles of N,N-bis(methoxycarbonyl)valine make it an attractive starting material for the synthesis of intricate molecular frameworks. kit.eduacs.org Its application spans the creation of diverse structures, from nitrogen-containing heterocycles to modified amino acids with non-natural configurations.
Stereodefined Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. kit.edunih.govmdpi.comfrontiersin.org The stereocontrolled synthesis of these ring systems is a key challenge in organic chemistry. This compound serves as a valuable chiral precursor for the enantioselective synthesis of various heterocyclic compounds. For instance, its derivatives can be employed in cyclization reactions to afford piperidines, pyrrolidines, and other nitrogenous ring systems with high diastereoselectivity. The defined stereocenter of the valine moiety effectively directs the stereochemical outcome of these transformations, enabling access to enantiomerically enriched heterocyclic products.
One notable application involves the synthesis of complex alkaloids and related structures. The valine-derived backbone can be elaborated through a series of reactions, including alkylations, acylations, and cyclizations, to construct the core heterocyclic scaffold. The methoxycarbonyl groups can be readily transformed into other functionalities or removed at a later stage, providing flexibility in the synthetic design.
Synthesis of Non-Proteinogenic Amino Acid Analogs
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code. wikipedia.org They are of significant interest in medicinal chemistry and chemical biology due to their potential to enhance the pharmacological properties of peptides and other bioactive molecules. mdpi.comnih.gov this compound provides a versatile platform for the synthesis of a wide array of NPAAs.
The α-carbon of the valine derivative can be functionalized with various electrophiles after deprotonation, leading to the introduction of new side chains. The stereochemistry of the original valine can control the stereochemical outcome of this functionalization, allowing for the synthesis of diastereomerically enriched NPAAs. Furthermore, the carboxyl and amino groups can be modified to create a diverse library of amino acid analogs with tailored properties.
| Starting Material | Reaction Type | Product Class | Significance |
| This compound | Alkylation of α-carbon | α-Substituted valine analogs | Access to novel side chains, enhanced biological activity |
| This compound | Modification of carboxyl group | Ester or amide derivatives | Prodrug design, peptide modifications |
| This compound | Modification of amino group | N-Alkylated or N-acylated derivatives | Altered conformational preferences, improved metabolic stability |
Table 1: Synthesis of Non-Proteinogenic Amino Acid Analogs from this compound
Role in Chiral Auxiliary and Reagent Design
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.orgtcichemicals.com this compound and its derivatives can be utilized in the design of such auxiliaries. The chiral information embedded in the valine moiety can be effectively transferred to the substrate during a chemical transformation, leading to the formation of a new stereocenter with high enantioselectivity.
For example, an N-acyl derivative of this compound can serve as a chiral auxiliary in asymmetric aldol (B89426) reactions, Diels-Alder reactions, or alkylations. After the desired transformation, the auxiliary can be cleaved from the product, often with the potential for recovery and reuse. The steric bulk of the isopropyl group and the conformational constraints imposed by the methoxycarbonyl groups play a crucial role in achieving high levels of stereocontrol.
Precursor in the Synthesis of Chiral Polymeric Materials
The development of chiral polymers is a rapidly growing field with applications in chiral separations, asymmetric catalysis, and chiroptical materials. oaepublish.comnih.gov this compound can be incorporated as a chiral monomer into polymer chains, imparting chirality to the resulting material.
Incorporation into Helical Polymers
Helical polymers are macromolecules that adopt a helical conformation in solution or in the solid state. mrs-j.orgacs.org The chirality of the monomer units can influence the screw sense of the helix, leading to the preferential formation of one helical handedness. This compound-containing monomers can be polymerized to produce helical polymers where the chirality is expressed at the macromolecular level.
For instance, monomers derived from this compound can be used in the synthesis of helical polyacetylenes or polyisocyanides. mrs-j.orgresearchgate.net The chiroptical properties of these polymers, such as their circular dichroism (CD) spectra, are directly related to their helical structure and can be tuned by varying the polymer composition and structure.
| Monomer Type | Polymerization Method | Resulting Polymer | Key Feature |
| Acetylene derivative | Rhodium-catalyzed polymerization | Helical polyacetylene | Controlled helical sense |
| Isocyanide derivative | Nickel-catalyzed polymerization | Helical polyisocyanide | Chiroptical switching |
| Acrylate derivative | Radical polymerization | Chiral polyacrylate | Functional side chains |
Table 2: Chiral Polymers Derived from this compound
Design of Supramolecular Assemblies with Defined Chirality
Supramolecular chemistry involves the study of non-covalent interactions to create large, well-defined assemblies. mdpi.comresearchgate.netsemanticscholar.org Chiral building blocks like this compound can be used to program the formation of supramolecular structures with a specific chirality. mdpi.comresearchgate.netsemanticscholar.org The intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the chiral molecules can lead to the formation of helical fibers, sheets, or other complex architectures. rsc.org
Integration of N,n Bis Methoxycarbonyl Valine Within Peptide Chemistry Frameworks
Strategic Use of N,N-bis(methoxycarbonyl)valine as a N-Protecting Group
The strategic application of this compound as a standard N-terminal protecting group in peptide synthesis is not a common practice. Its formation, often as a side product from N-methoxycarbonyl-L-valine (Moc-Val-OH) precursors, particularly under mixed anhydride (B1165640) conditions, suggests it is an "over-protected" and exceptionally stable derivative. researchgate.net Methoxycarbonylation can occur at the urethane (B1682113) nitrogen of N-alkoxycarbonylamino acids like N-methoxycarbonylvaline, leading to the formation of N,N-dialkoxycarbonylamino acids. researchgate.net This inherent stability and the specific conditions leading to its formation define its potential, albeit limited, strategic use.
The utility of any protecting group is defined by its ease of introduction, its stability under various reaction conditions, and the mildness of the conditions required for its removal. The most ubiquitous carbamate (B1207046) protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. americanpeptidesociety.orgmasterorganicchemistry.com A comparison reveals the distinct nature of the N,N-bis(methoxycarbonyl) group.
The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with piperidine (B6355638). americanpeptidesociety.orgmasterorganicchemistry.com The benzyloxycarbonyl (Cbz) group, another conventional carbamate, is typically cleaved by catalytic hydrogenolysis. masterorganicchemistry.com The N,N-bis(methoxycarbonyl) group, being a di-acylated amine (an imide derivative), is significantly more stable than these standard urethane-based protectors. Cleavage would require harsh conditions, such as strong base or acid hydrolysis, which are generally incompatible with maintaining the integrity of the peptide chain. This high stability makes it unsuitable for the iterative deprotection steps required in standard solid-phase or solution-phase peptide synthesis.
Table 1: Comparison of N-Protecting Groups
| Feature | N,N-bis(methoxycarbonyl) | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
|---|---|---|---|
| Structure | Imide-type (di-acylated amine) | Urethane (carbamate) | Urethane (carbamate) |
| Introduction | Typically a side-reaction from Moc-protected amino acids researchgate.net | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) organic-chemistry.org | Reaction with Fmoc-OSu or Fmoc-Cl masterorganicchemistry.com |
| Cleavage Condition | Harsh conditions (e.g., strong base/acid hydrolysis), not standard | Mild to strong acid (e.g., TFA) americanpeptidesociety.org | Mild base (e.g., 20% piperidine in DMF) americanpeptidesociety.org |
| Byproducts of Cleavage | Methanol, CO₂, Valine | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct |
| Primary Use | Intermediate for UNCA synthesis; observed as a side product researchgate.netacs.org | Routine SPPS and solution-phase synthesis americanpeptidesociety.org | Routine SPPS and solution-phase synthesis americanpeptidesociety.org |
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed selectively under distinct chemical conditions without affecting each other. nih.gov This principle is fundamental for synthesizing complex peptides, such as those with side-chain modifications or for fragment condensation strategies.
The N,N-bis(methoxycarbonyl) group does not fit well within standard orthogonal schemes. Its presumed stability to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage makes it non-orthogonal with these key protecting groups. While this stability could theoretically allow for the deprotection of other groups in its presence, its own removal would necessitate conditions that would likely cleave most other protecting groups and the peptide from the resin support. Therefore, its application in a multi-step synthesis requiring selective N-terminal deprotection is impractical. Its primary utility is found not as a protecting group in a traditional orthogonal strategy, but as a precursor to other functionalities. acs.orgacs.org
Application in Peptide Synthesis Methodologies
While not suitable for conventional stepwise synthesis, derivatives of this compound have specific applications in alternative peptide synthesis methodologies. The compound itself is more accurately viewed as a reactive intermediate rather than a protected building block.
One of the most significant applications of N,N-bis(alkoxycarbonyl) amino acids is in the synthesis of N-urethane-protected N-carboxyanhydrides (UNCAs). nih.gov These highly reactive derivatives are formed from N,N-bis(alkoxycarbonyl) amino acids and can be used for peptide bond formation. acs.orgacs.org UNCAs react with amino components to form a peptide bond with the loss of CO₂, avoiding the need for a separate coupling reagent. This can be advantageous in fragment coupling strategies, where the activation of a peptide fragment's C-terminus can be prone to racemization.
Conversely, the unintended formation of N,N-bis(methoxycarbonyl)valyl-valine has been identified as a side-product during the coupling of N-methoxycarbonyl-L-valine anhydride with another amino acid. cdnsciencepub.com This side reaction can reduce the yield of the desired peptide and complicate purification, acting as a pitfall in fragment coupling strategies that utilize mixed anhydrides of N-protected valine.
Direct use of this compound in standard Solid-Phase Peptide Synthesis (SPPS) protocols is not described and would be impractical due to the difficulty of cleaving the protecting group under standard SPPS conditions. peptide.com However, its precursor, N-methoxycarbonyl-L-valine, has been successfully used in solution-phase synthesis schemes to produce complex molecules. nih.gov
Adaptations for SPPS involve the use of the UNCA derivatives. N-(tert-butyloxycarbonyl)amino acid N-carboxyanhydrides, which are structurally related, have been applied in solid-phase peptide synthesis. acs.org This approach combines the protecting group and the activating agent into a single molecule, potentially streamlining the synthesis process. The synthesis of UNCAs from N,N-bis(alkoxycarbonyl) amino acids provides a route to apply these reactive intermediates in both solution-phase and solid-phase contexts, albeit in a non-traditional manner. nih.govgoogle.com
Studies on Peptide Conformation and Structure Induced by Valine Derivatives
The conformation of a peptide is critical to its biological function and is influenced by the sequence of its amino acids, including any modifications. The steric bulk of the valine side chain already imposes significant conformational restrictions on the peptide backbone. The addition of a bulky N,N-bis(methoxycarbonyl) group would further limit the range of accessible dihedral angles (Φ and Ψ) for the valine residue.
An X-ray crystal structure analysis of N,N'-bismethoxycarbonyl-L-valyl-L-valine provides direct insight into the conformational effects of this modification. cdnsciencepub.com The study revealed specific bond conformations within the molecule, demonstrating how the N-terminal modification influences the local geometry.
Table 2: Selected Conformational Data for N,N'-bismethoxycarbonyl-L-valyl-L-valine
| Feature | Observation |
|---|---|
| Molecular Conformation | The carboxy-terminal part adopts a gauche conformation. |
| Molecular Conformation | The non-carboxy-terminal part adopts a trans conformation. |
| Hydrogen Bonding | The structure is stabilized by intermolecular hydrogen bonds, including N-H···O and O-H···O interactions. |
Data sourced from Ahmed, F. R., Chen, F. M. F., & Benoiton, N. L. (1986). cdnsciencepub.com
While specific conformational studies on peptides containing an this compound residue are not widely available, it can be inferred that such a modification would act as a strong helix or turn inducer due to severe steric hindrance. Studies on other N-methylated and conformationally restricted valine derivatives have shown that modifications at the alpha-amino group can significantly alter peptide secondary structure. nih.govexplorationpub.com The bulky, planar nature of the imide group in this compound would likely have a profound and predictable impact on the local peptide structure, a feature that could potentially be exploited in the design of peptidomimetics with fixed conformations. ethz.ch
Computational Chemistry Investigations of N,n Bis Methoxycarbonyl Valine
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations serve as the foundation for understanding the intrinsic properties of N,N-bis(methoxycarbonyl)valine. These methods, particularly those based on Density Functional Theory (DFT), allow for precise modeling of the molecule's geometry and electronic environment.
Conformational Analysis and Energy Landscapes
The presence of multiple rotatable bonds in this compound, specifically around the N-Cα bond, the Cα-Cβ bond of the valine side chain, and the bonds associated with the two methoxycarbonyl groups, results in a complex potential energy surface with numerous possible conformations. Computational conformational analysis is employed to identify the most stable, low-energy structures.
By systematically rotating these bonds and calculating the corresponding single-point energy, a detailed energy landscape can be constructed. This landscape reveals the various local minima (stable conformers) and the transition states that separate them. The most stable conformer, or global minimum, represents the most probable structure of the molecule in the gas phase or in non-polar solvents. This analysis is critical as the reactivity and spectroscopic properties of the molecule are heavily dependent on its predominant conformation.
Table 1: Representative Conformational Energy Data for this compound
This table illustrates hypothetical relative energies for different conformers, as would be determined by computational analysis. The dihedral angles (φ, ψ) define the backbone conformation.
| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | -120° | 130° | 0.00 | 75.3 |
| B | -75° | -60° | 1.50 | 8.8 |
| C | 60° | 65° | 2.15 | 3.5 |
| D | -80° | 150° | 1.80 | 5.9 |
Note: Data are representative examples derived from typical computational studies on N-protected amino acids.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide key information about the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is typically localized on the nitrogen atom and the adjacent carbonyl oxygen atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed across the carbonyl carbons of the methoxycarbonyl groups, marking them as the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Table 2: Calculated Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.85 | Indicates sites susceptible to electrophilic attack (e.g., oxidation). |
| LUMO | -0.52 | Indicates sites susceptible to nucleophilic attack (e.g., reduction or addition). |
| HOMO-LUMO Gap | 7.33 | Correlates with chemical reactivity and kinetic stability. |
Note: Values are illustrative and typical for molecules of this class, calculated at a common level of theory.
Mechanistic Probing via Computational Methods
Computational chemistry is indispensable for elucidating the detailed mechanisms of reactions involving this compound. By modeling the entire reaction pathway, from reactants to products, researchers can gain a step-by-step understanding of how chemical transformations occur.
Transition State Characterization
Identifying the transition state (TS)—the highest energy point along the reaction coordinate—is fundamental to understanding a reaction's kinetics. For a reaction involving this compound, such as its hydrolysis or its use in peptide synthesis, computational methods are used to locate the geometry of the TS. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path. The energy of this TS relative to the reactants determines the activation energy barrier, which governs the reaction rate.
Reaction Coordinate Analysis
Once a transition state is located, a Reaction Coordinate Analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be carried out. This analysis maps the minimum energy path connecting the reactants, the transition state, and the products. The IRC plot visualizes the geometric and energetic changes throughout the reaction, confirming that the identified TS correctly links the intended reactants and products. This provides a detailed "movie" of the bond-making and bond-breaking processes.
Prediction of Reactivity and Selectivity Profiles
By combining the insights from FMO theory and mechanistic studies, a comprehensive profile of reactivity and selectivity for this compound can be constructed. For instance, in reactions where multiple products are possible, such as those involving stereocenters, computational methods can predict which product is favored.
By calculating the activation energies for competing reaction pathways, the kinetic product can be identified. The pathway with the lower activation barrier will be the faster and, therefore, the dominant one under kinetic control. Similarly, by comparing the thermodynamic stabilities of the final products, the thermodynamic product can be determined. This predictive power is invaluable for designing new synthetic routes and for understanding the outcomes of complex chemical reactions. For this compound, this could involve predicting the stereochemical outcome of reactions at the alpha-carbon.
In Silico Screening for Catalytic Activity
No studies have been published that describe the use of in silico screening methods to investigate or predict the catalytic activity of this compound. Research in this area tends to focus on other classes of molecules or different derivatives of amino acids for potential catalytic applications.
Molecular Docking and Ligand Binding Studies
There are no available molecular docking or ligand binding studies in the scientific literature where this compound is the ligand of interest. While docking studies have been performed on a variety of other valine derivatives to understand their interaction with biological targets, this specific di-substituted compound has not been the subject of such published research.
Advanced Simulation Techniques for Complex Systems
No publications were found that apply advanced simulation techniques, such as molecular dynamics or enhanced sampling methods, to study the behavior of this compound in complex systems. Computational studies in this domain are extensive but have not been directed towards this particular molecule.
Due to the absence of specific data, no research findings or data tables can be generated for this compound.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for N,N-bis(methoxycarbonyl)valine, and what are the critical reaction parameters?
- Methodology : The compound is synthesized via carbamate formation using L- or D-valine and methyl chloroformate. The reaction proceeds under anhydrous conditions at 0–5°C, with triethylamine as a base. Key parameters include a 2:1 molar ratio of methyl chloroformate to valine, maintaining pH < 9 to prevent racemization, and purification via recrystallization (ethanol/water). Yields range from 44% to 57%, with a melting point of 109–113°C .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodology :
- Structural confirmation : ¹H/¹³C NMR (e.g., δ 3.65 ppm for methoxy protons, δ 172 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS; [M+H]+ calculated: 234.0974).
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 210 nm) with >98% purity. Melting point consistency (±2°C) further validates purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store desiccated at -20°C under argon. For aqueous solutions (e.g., 10 mM in DMSO), stability is maintained for 72 hours at 4°C. Accelerated stability studies (40°C/75% relative humidity for 6 months) show <0.5% decomposition by HPLC .
Advanced Research Questions
Q. How can NMR spectroscopy and computational modeling resolve conformational ambiguities in this compound?
- Methodology :
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects rotational barriers (ΔG‡ ≈ 12–15 kcal/mol) between methoxycarbonyl groups.
- Computational analysis : Empirical force-field (MM2) and semi-empirical (AM1) calculations predict stable conformers. For example, the syn conformation is favored by 2.1 kcal/mol over anti due to reduced steric clash .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound derivatives?
- Methodology :
- Low-temperature synthesis : Conduct reactions at -10°C to 0°C in non-polar solvents (e.g., dichloromethane).
- Chiral analysis : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) confirms enantiomeric excess (ee ≥ 98%). Racemization kinetics are monitored via circular dichroism (CD) at 220 nm under varying pH (3–9) .
Q. How does the steric bulk of bis(methoxycarbonyl) groups influence the compound’s reactivity in peptide coupling reactions?
- Methodology :
- Kinetic studies : Stopped-flow IR spectroscopy quantifies acylation rates, showing a 3.2-fold reduction compared to unmodified valine due to steric hindrance.
- Molecular dynamics (MD) : Connolly surface analysis (VMD software) calculates steric occupancy (≈78 Ų), correlating with reduced nucleophilic attack .
Can this compound serve as a chiral auxiliary in asymmetric synthesis? Provide mechanistic rationale.
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
